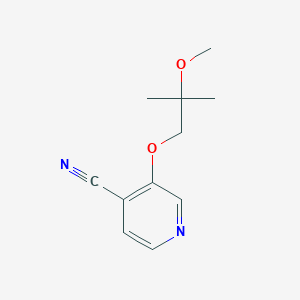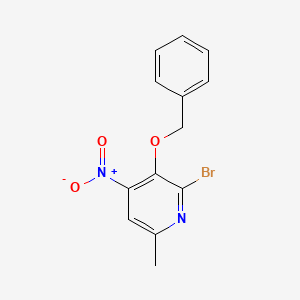
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine is an organic compound that belongs to the class of pyridines. This compound features a pyridine ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The bromine atom can be introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Methylation: The methyl group can be introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (e.g., aniline) and thiols (e.g., thiophenol), often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Reduction: Formation of 3-(Benzyloxy)-2-bromo-6-methyl-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine can be compared with other similar compounds, such as:
3-(Benzyloxy)-2-chloro-6-methyl-4-nitropyridine: Similar structure but with a chlorine atom instead of bromine.
3-(Benzyloxy)-2-bromo-6-methyl-4-aminopyridine: Similar structure but with an amino group instead of a nitro group.
3-(Benzyloxy)-2-bromo-6-methylpyridine: Lacks the nitro group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C13H11BrN2O3 |
|---|---|
Poids moléculaire |
323.14 g/mol |
Nom IUPAC |
2-bromo-6-methyl-4-nitro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H11BrN2O3/c1-9-7-11(16(17)18)12(13(14)15-9)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
DTSMTMZZUGBSEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)Br)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


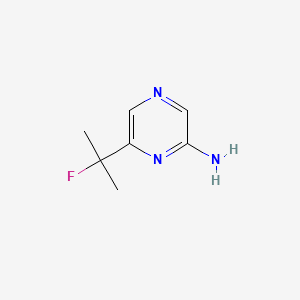
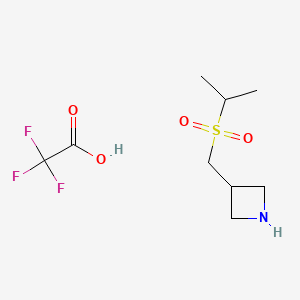
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
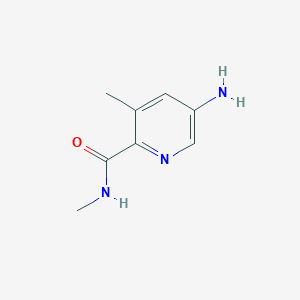
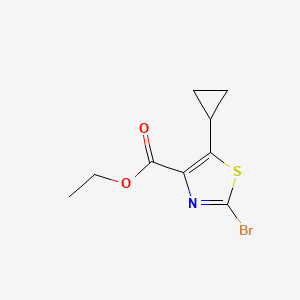
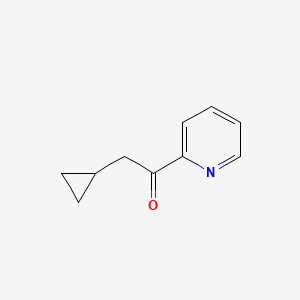
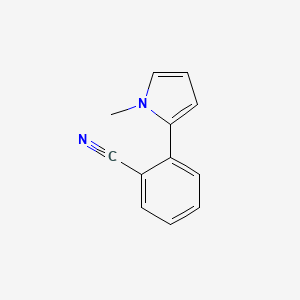
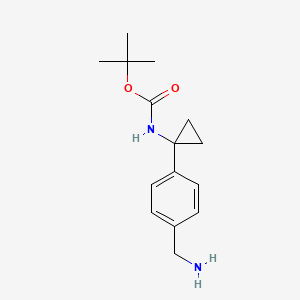
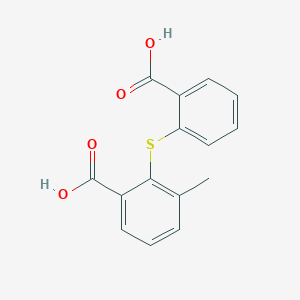
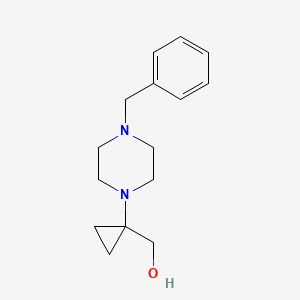
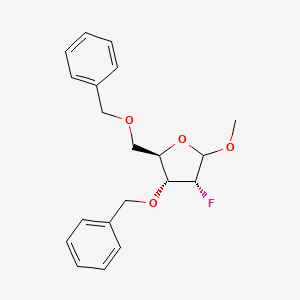
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
